BENGHE Foundational & Exploratory

Check Availability & Pricing

Point defects and non-stoichiometry in NbO2

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Niobium(1V) oxide
CAS No.: 12034-59-2
Cat. No.: B088533

Get Quote

An In-Depth Technical Guide to Point Defects and Non-Stoichiometry in Niobium Dioxide
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Introduction

Niobium dioxide (NbO3) is a transition metal oxide that has garnered significant interest for its
unique electronic and structural properties. It exhibits a temperature-driven metal-insulator
transition (MIT) at approximately 1080 K (807 °C), which is associated with a structural change
from a low-temperature, distorted rutile (tetragonal, 141/a) phase to a high-temperature,
standard rutile (tetragonal, P42/mnm) phase.[1] This transition, along with its non-linear
electrical characteristics, makes NbO2z a promising material for applications such as
memristors, electrical switches, and energy storage devices.[1]

The functional properties of NbO: are critically dependent on its stoichiometry and the
presence of crystalline imperfections known as point defects. Deviations from the ideal Nb:O
ratio of 1:2, or non-stoichiometry, can dramatically alter its electrical conductivity, optical
properties, and phase stability. These deviations are intrinsically linked to the formation of point
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defects, such as oxygen vacancies. Understanding and controlling these defects are therefore
paramount for designing and fabricating reliable NbO2-based devices.

This technical guide provides a comprehensive overview of point defects and non-
stoichiometry in NbO:. It details the types of defects present, their impact on material
properties, experimental protocols for synthesis and characterization, and a summary of key
guantitative data.

Point Defects in Niobium Dioxide

Point defects are zero-dimensional imperfections in a crystal lattice, typically involving a single
atom or a small number of atoms.[2] In an ionic crystal like NbOz2, these defects must maintain
overall charge neutrality. The primary types of intrinsic point defects are vacancies, interstitials,
and antisites. Their notation and charge relative to the lattice can be formally described using
Kroger-Vink notation.[3][4]

e Vacancies: An atom is missing from its normal lattice site. In NbOz, this can be a niobium
vacancy (VNb) or an oxygen vacancy (VO). Oxygen vacancies are widely considered the
most significant point defect in controlling the properties of non-stoichiometric NbO-.

« Interstitials: An atom occupies a site that is normally empty in the crystal lattice (an interstitial
site). This can be a niobium interstitial (Nbi) or an oxygen interstitial (Oi).

» Frenkel and Schottky Defects: In ionic solids, defects often form in pairs to maintain charge
balance. A Frenkel defect consists of a vacancy and an interstitial of the same ionic species
(e.g., a cation vacancy and a cation interstitial). A Schottky defect involves a pair of anion
and cation vacancies in a stoichiometric ratio.[5]

While these defects are theoretically possible, the specific defect chemistry of NbO:2 is
dominated by deviations in the oxygen sublattice, leading to non-stoichiometry.

Common point defects in NbO2 shown with Kréger-Vink notation.

Defect Formation Energies

The concentration of point defects in a crystal is related to their formation energy (Eformation).
Defects with lower formation energies are more likely to form. While first-principles calculations
based on Density Functional Theory (DFT) are commonly used to determine these energies,
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specific and consistent values for various point defects in NbO:z are not widely reported in the
literature. For many transition metal oxides, oxygen vacancies are found to have relatively low
formation energies, especially under oxygen-poor (reducing) conditions, which explains their
prevalence.[6] The lack of precise formation energy data for NbO: highlights an area for future
research to enable more accurate defect engineering.

Non-Stoichiometry in NbO2

Non-stoichiometry refers to any deviation from the ideal atomic ratio of the constituent
elements. For niobium dioxide, this means the formula is often represented as NbO2z+-x, where
'X' denotes the degree of deviation.

¢ Oxygen-Deficient NbO2z-x: This occurs under reducing conditions (low oxygen patrtial
pressure or high temperature in vacuum). To maintain charge neutrality, the removal of O~
anions is compensated by the formation of two free electrons and an oxygen vacancy (VeO).
This process increases the concentration of charge carriers, leading to a decrease in
electrical resistivity.[3] Oxygen-deficient material is more metallic in character.

o Oxygen-Rich NbOz+x: This occurs under oxidizing conditions. The excess oxygen can be
incorporated as interstitial ions (O"i), compensated by the creation of electron holes or
niobium vacancies (V"'Nb). This reduces the concentration of free electrons, increasing the
material's resistivity and making it more insulating, akin to Nb20s.[3]

The fabrication of pure, stoichiometric NbO:z is challenging precisely because of the existence
of numerous stable, non-stoichiometric phases between NbO2 and Nb20s.[1]

Relationship between synthesis conditions, defects, and properties.

Quantitative Data Summary

The following tables summarize key quantitative data for niobium oxides based on
experimental and theoretical studies.

Table 1: Crystallographic Properties of NbO2
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Low-Temp. Phase High-Temp. Phase

Property . Reference(s)
(a-NbO2) (Rutile)

Crystal System Tetragonal Tetragonal [1]

Space Group 141/a P42/mnm [1]

Nb-Nb Bond 2.71 and 3.30

) ) ) ~3.03 (equal) [7]

Distances (A) (alternating pairs)

Nb-O Bond Distances 2.04 (shorter), 2.10
1.90-2.21 [7]

A (longer)

| Transition Temperature (K) | ~1080 - 1125 | N/A |[1][8] |

Table 2: Electronic and Physical Properties of Niobium Oxides

NbO
. 2_ . Nb20s
Property NbO (Metallic) (Semiconducti . Reference(s)
(Insulating)

ng)
Electrical
Resistivity ~10-4 ~102 - 104 ~2 x 107 [3]
(Q-cm)
Band Gap (eV) N/A (Metallic) ~0.7-1.2 ~3.0-3.5 9]
Nb 3ds/2 XPS

~204.7 ~205.7 ~207.0 - 207.4 [10]

Peak (eV)

| Nb 3ds/2 XPS Peak (eV) | ~207.5 | ~208.5 | ~209.7 - 210.1 [[10] |

Experimental Protocols

Precise control over stoichiometry and defects requires well-defined synthesis and
characterization procedures.

Synthesis and Stoichiometry Control of NbOx Thin Films
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This protocol, adapted from Pelatti et al., describes a method to obtain the three primary
niobium oxide phases (Nb20s, NbO, NbO3) starting from a single sputtered film.[9][11]

Start:
NbOx film on substrate
(via Magnetron Sputtering)

Reduction
Anneal in Tube thrnace Anneal in UHV
- Temp: 600 °C - Temp: 600 °C
- Atmos: 50% Oz / 50% N2 P oRH
] - Pressure: 1 x 10~° mbar
- Pressure: 5 bar L
- Time: 1 hour

- Time: 1 hour

Result:
Dominant NbO Phase

Result:
Dominant Nb20s Phase

Controlled
Re-oxidation

Anneal in Vacuum w/ Oz
- Temp: 750 °C
- Pressure: 1 x 10° mbar Oz
- Time: 1 hour

Result:
Dominant NbO2 Phase

Click to download full resolution via product page

Experimental workflow for tuning niobium oxide stoichiometry.

Protocol Steps:
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« Initial Deposition: Deposit a niobium oxide (NbOx) thin film onto a suitable substrate (e.g.,
silicon, quartz) using reactive DC magnetron sputtering from a metallic Nb target in an Ar/Oz
atmosphere.[12]

o To Obtain Nb20s (Stoichiometric Insulator): Anneal the as-deposited film in a tube furnace at
600 °C for 1 hour. The atmosphere should be a 50% Oz / 50% N2 mixture at a pressure of 5
bar.[11]

» To Obtain NbO (Reduction to Metallic Phase): Place the as-deposited film in an ultra-high
vacuum (UHV) chamber. Anneal at 600 °C for 1 hour at a base pressure of approximately 1 x
10-° mbar.[11]

e To Obtain NbO:2 (Controlled Re-oxidation): Take the NbO film produced in the previous step.
In the same or a similar vacuum chamber, anneal it at 750 °C for 1 hour while introducing a
controlled partial pressure of oxygen (target pressure: 1 x 10-6 mbar).[11]

Characterization by X-ray Photoelectron Spectroscopy
(XPS)

XPS is a surface-sensitive technique crucial for determining the chemical states and
stoichiometry of the top few nanometers of a film.[9]

Methodology:

o Sample Preparation: Ensure the sample is clean and mounted on a compatible sample
holder. If depth profiling is required, an argon ion gun will be used.[13]

 Instrumentation: Utilize an XPS system, such as a PHI ESCA 5600ci, with a monochromatic
X-ray source (e.g., Al Ka, hv = 1486.6 eV). Maintain UHV conditions (e.g., < 2 x 1071° Torr) in
the analysis chamber.[13][14]

o Data Acquisition:
o Perform a survey scan to identify all elements present on the surface.

o Perform high-resolution scans over the Nb 3d and O 1s core level regions. Use a low pass
energy (e.g., 11.75 eV) for better energy resolution.[13]
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o Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8
eV.[15]

o Data Analysis:

o Fit the high-resolution Nb 3d spectrum with multiple doublet peaks (for 3ds/2 and 3ds/2)
corresponding to the different oxidation states of niobium.

o Use known binding energies (see Table 2) to identify Nb metal (Nb°®), NbO (Nb2*), NbO2
(Nb%+), and Nb20s (Nb5*).[10][16]

o Calculate the relative concentrations of the different oxide phases from the areas of the
fitted peaks to determine the surface stoichiometry.

Characterization by High-Resolution Transmission
Electron Microscopy (HRTEM)

HRTEM allows for the direct visualization of the crystal lattice, enabling the identification of
crystal structure, orientation, and extended defects like dislocations.

Methodology:

o Sample Preparation (Cross-Section): Preparing a high-quality, electron-transparent cross-
section of a NbOz2 film is critical and often challenging.

o Mechanical Polishing: Glue two pieces of the sample face-to-face. Cut a thin slice and
mechanically grind and polish it to a thickness of a few tens of micrometers.[17]

o Dimpling: Create a dimple in the center of the polished slice to further thin the central area
to ~10 pm.

o lon Milling: Use a precision ion polishing system (PIPS) with low-energy Ar* ions at a
shallow angle (e.g., 3.5-4°) to mill the sample to electron transparency (typically <100 nm).
[17]

o Alternative: Focused lon Beam (FIB) milling can be used for site-specific sample
preparation, where a Ga* ion beam is used to cut out and thin a small lamella from the
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sample.[2]

e Imaging:

[e]

Use a high-resolution TEM (e.g., JEOL JEM-2100F) operating at an accelerating voltage
like 200 kV.[18]

o Acquire bright-field images to observe the general morphology and thickness of the film.

o Obtain selected area electron diffraction (SAED) patterns to confirm the crystal structure
and orientation of the film.

o Perform high-resolution lattice imaging to visualize atomic columns and identify the
stacking of crystallographic planes.

Conclusion and Outlook

The stoichiometry and point defect concentration in niobium dioxide are fundamental
parameters that govern its electronic and structural properties. Oxygen vacancies are the most
influential defects, and their concentration can be controlled through synthesis and post-
processing conditions, such as annealing temperature and oxygen partial pressure. This
control allows for the tuning of NbO2 between a more metallic (oxygen-deficient) and a more
insulating (oxygen-rich) state.

While experimental techniques provide robust methods for synthesizing and characterizing
non-stoichiometric NbOz, a significant gap remains in the theoretical and experimental
determination of formation energies for specific point defects. Future work combining first-
principles calculations with advanced experimental characterization will be crucial for
developing a complete thermodynamic model of defect chemistry in NbO2. Such a model would
enable more precise defect engineering, accelerating the development of next-generation
electronic devices based on this versatile material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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